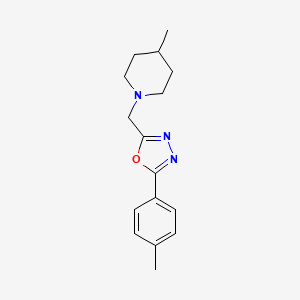

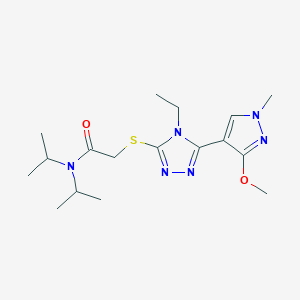

6-Tert-butyl-2-piperidin-4-ylpyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

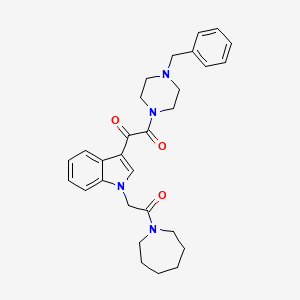

The compound of interest, 6-Tert-butyl-2-piperidin-4-ylpyridazin-3-one, is a chemical entity that appears to be related to a family of compounds with tert-butyl and piperidine moieties. These compounds are often intermediates in the synthesis of biologically active molecules, including anticancer drugs and other therapeutic agents. The tert-butyl group is a common structural motif that imparts steric bulk, potentially influencing the biological activity and metabolic stability of the compounds. Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in many pharmaceuticals due to its favorable binding properties to biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Another example is the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, which is synthesized through acylation, sulfonation, and substitution with a total yield of 20.2% . These methods demonstrate the versatility of piperidine derivatives in medicinal chemistry.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by spectroscopic methods such as NMR and MS, and in some cases, by single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was determined to crystallize in the monoclinic system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions . Similarly, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl and piperidine moieties in these compounds participate in various chemical reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Schiff base compounds are synthesized by coupling tert-butyl 4-oxopiperidine-1-carboxylate with aromatic aldehydes . These reactions are crucial for constructing the complex structures required for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of tert-butyl groups can increase lipophilicity, which may affect the compound's solubility and membrane permeability. The piperidine ring can adopt different conformations, such as the chair conformation, which can influence the compound's ability to interact with biological targets . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's stability and reactivity .

Scientific Research Applications

Research Applications of Structurally or Functionally Related Compounds

Neurological Research : Studies have explored compounds with piperidine motifs for their neurological effects, examining their potential in treating conditions like Parkinson's disease. For example, research on MPTP, a neurotoxin, has helped understand the mechanism of neuronal damage in Parkinsonism, highlighting the importance of chemical structures similar to piperidine in neurological studies (Langston et al., 1983).

Cancer Research : The metabolic fate of chemotherapeutic agents, including those with piperidine and tert-butyl groups, is a significant area of study. These investigations aim to understand how drug metabolism affects efficacy and toxicity, as seen in the study of irinotecan's metabolism (Gupta et al., 1994).

Environmental and Exposure Studies : Research into synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), which contains tert-butyl groups, assesses human exposure and potential health impacts. These studies help understand the environmental persistence and biological effects of such compounds (Wang & Kannan, 2019).

Infectious Diseases Research : The development and metabolic profiling of antiviral drugs, including those with piperidine structures, for treating diseases like HIV, illustrate the role of chemical synthesis in advancing therapeutic options. Such research provides insights into drug design and optimization for maximum efficacy with minimal side effects (Balani et al., 1995).

properties

IUPAC Name |

6-tert-butyl-2-piperidin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-13(2,3)11-4-5-12(17)16(15-11)10-6-8-14-9-7-10/h4-5,10,14H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATFOIKREFAAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)

![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)

![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)